molecular formula C28H32FNO4 B585973 5-Keto-O-tert-butyl Fluvastatin CAS No. 194935-02-9

5-Keto-O-tert-butyl Fluvastatin

Cat. No.: B585973
CAS No.: 194935-02-9
M. Wt: 465.565
InChI Key: IZJOKSSEMQWDSZ-FRFYRWIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Keto-O-tert-butyl Fluvastatin involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The key steps are similar to the laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Keto-O-tert-butyl Fluvastatin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

Scientific Research Applications

5-Keto-O-tert-butyl Fluvastatin has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Keto-O-tert-butyl Fluvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Keto-O-tert-butyl Fluvastatin is unique due to its specific chemical structure, which allows for the selective inhibition of HMG-CoA reductase. This selectivity contributes to its effectiveness as a lipid-lowering agent and its use in the synthesis of Fluvastatin Sodium Salt .

Properties

CAS No.

194935-02-9

Molecular Formula

C28H32FNO4

Molecular Weight

465.565

IUPAC Name

tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1

InChI Key

IZJOKSSEMQWDSZ-FRFYRWIFSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Synonyms

(S,E)-tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate;  [S-(E)]- 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester;  (3S,6E)-7-[3-(4-Fluorophenyl)-1-

Origin of Product

United States

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